molecular formula C9H13N3O2 B8808850 N-methoxy-N-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxamide CAS No. 799781-97-8

N-methoxy-N-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxamide

Cat. No. B8808850
Key on ui cas rn: 799781-97-8
M. Wt: 195.22 g/mol
InChI Key: FWHHOSCDELSADD-UHFFFAOYSA-N
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Patent
US07276611B2

Procedure details

To a stirred, cold (0-5° C.) solution of N-methoxy-N-methyl-5,6-dihydro-4H-pyrrolo-[1,2-b]pyrazole-2-carboxamide (300 g, 1.54 mol, in anhydrous tetrahydrofuran (3.0 L) under a nitrogen atmosphere is added slowly, in portions, lithium aluminum hydride (pellets, 30 g, 0.79 mol) over a period of 0.5 hours. After stirring for 5 hours at 0-5° C. the reaction is quenched by slowly adding saturated sodium sulfate solution (75 mL) to the stirred reaction mixture maintained at 5-15° C. Magnesium sulfate (70 g) is added and the mixture is stirred for 15 minutes. The mixture is then filtered and the filter pad is washed with tetrahydrofuran (1.0 L). The solvent is removed by evaporation at 20-70° C. under diminished pressure to provide a tan-colored oil. The oil is diluted with dichloromethane (1.0 L) and the solution is washed with 1.5 N hydrochloric acid (350 mL). The organic layer is separated and concentrated under aspirator vacuum at 20-70° C. to an oil. Fresh dichloromethane (1.00 L) and water (1.50 L) containing dissolved sodium hydrogensulfite (220 g) are added to the oil. The mixture is stirred for 15 minutes and the phases are separated. The aqueous phase is washed with dichloromethane (2×300 mL). Dichloromethane (1.0 L) and 10 N sodium hydroxide (220 mL) are added (with cooling) to the aqueous phase and the mixture is stirred for 10 minutes The lower organic phase is separated and washed with water (500 mL). The dichloromethane extract is evaporated under diminished pressure at 20-70° C. to give an oil, which crystallizes on cooling, to provide 140.1 g (67%) of 5,6-dihydro-4H-pyrrolo-[1,2-b]pyrazole-2-carbaldehyde, as a white, crystalline solid having, m.p 40-42° C., 1H NMR (300 MHz, CDCl3) 2.67-2.75 (m, 2H), 2.95 (t, 2H, J=7.3 Hz), 4.22 (t, 2H, J=7.3 Hz), 6.52 (s, 1H), 9.89 (s, 1H) and HPLC-MS purity, 99.86% at 12.9 minutes:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CON(C)[C:4]([C:6]1[CH:7]=[C:8]2[CH2:13][CH2:12][CH2:11][N:9]2[N:10]=1)=[O:5].[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1.ClCCl>[N:10]1[N:9]2[CH2:11][CH2:12][CH2:13][C:8]2=[CH:7][C:6]=1[CH:4]=[O:5] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CON(C(=O)C=1C=C2N(N1)CCC2)C
Name
Quantity
30 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
3 L
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1 L
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
After stirring for 5 hours at 0-5° C. the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is quenched by slowly adding saturated sodium sulfate solution (75 mL) to the stirred reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
maintained at 5-15° C
ADDITION
Type
ADDITION
Details
Magnesium sulfate (70 g) is added
STIRRING
Type
STIRRING
Details
the mixture is stirred for 15 minutes
Duration
15 min
FILTRATION
Type
FILTRATION
Details
The mixture is then filtered
WASH
Type
WASH
Details
the filter pad is washed with tetrahydrofuran (1.0 L)
CUSTOM
Type
CUSTOM
Details
The solvent is removed by evaporation at 20-70° C. under diminished pressure
CUSTOM
Type
CUSTOM
Details
to provide a tan-colored oil
WASH
Type
WASH
Details
the solution is washed with 1.5 N hydrochloric acid (350 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under aspirator vacuum at 20-70° C. to an oil
ADDITION
Type
ADDITION
Details
Fresh dichloromethane (1.00 L) and water (1.50 L) containing
DISSOLUTION
Type
DISSOLUTION
Details
dissolved sodium hydrogensulfite (220 g)
ADDITION
Type
ADDITION
Details
are added to the oil
STIRRING
Type
STIRRING
Details
The mixture is stirred for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the phases are separated
WASH
Type
WASH
Details
The aqueous phase is washed with dichloromethane (2×300 mL)
ADDITION
Type
ADDITION
Details
Dichloromethane (1.0 L) and 10 N sodium hydroxide (220 mL) are added
TEMPERATURE
Type
TEMPERATURE
Details
(with cooling) to the aqueous phase
STIRRING
Type
STIRRING
Details
the mixture is stirred for 10 minutes The lower organic phase
Duration
10 min
CUSTOM
Type
CUSTOM
Details
is separated
WASH
Type
WASH
Details
washed with water (500 mL)
EXTRACTION
Type
EXTRACTION
Details
The dichloromethane extract
CUSTOM
Type
CUSTOM
Details
is evaporated under diminished pressure at 20-70° C.
CUSTOM
Type
CUSTOM
Details
to give an oil, which
CUSTOM
Type
CUSTOM
Details
crystallizes
TEMPERATURE
Type
TEMPERATURE
Details
on cooling

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
N=1N2C(=CC1C=O)CCC2
Measurements
Type Value Analysis
AMOUNT: MASS 140.1 g
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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